molecular formula C12H11NO3 B1395329 ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate CAS No. 59551-62-1

ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate

Cat. No. B1395329
CAS RN: 59551-62-1
M. Wt: 217.22 g/mol
InChI Key: GHLQWWRVTBXSRX-KHPPLWFESA-N
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Description

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities

    • Field : Biochemistry and Biotechnology .
    • Application : The compound is used in the extraction of endophytic fungi from the Ocimum basilicum plant . These fungi produce bioactive compounds that exhibit promising antimicrobial activity against various bacteria and fungi, and potential antioxidant activity .
    • Method : The endophytic fungi are isolated and their cell-free filtrates are extracted using ethyl acetate . The crude extracts are then tested for their antimicrobial and antioxidant activities .
    • Results : The crude extracts exhibited promising antimicrobial activity against various bacteria and fungi at a concentration of 1000 µg/mL . They also exhibited potential antioxidant activity .

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7,14H,2H2,1H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQWWRVTBXSRX-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715619
Record name Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate

CAS RN

59551-62-1
Record name Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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